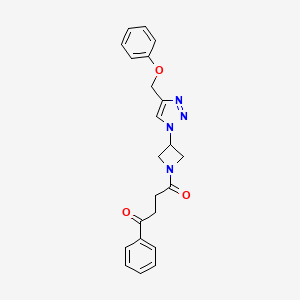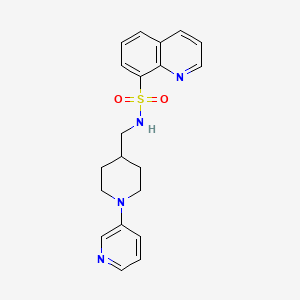![molecular formula C21H26ClN3O3S2 B2604883 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride CAS No. 1216748-76-3](/img/structure/B2604883.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Activity in NSAIDs
Compounds derived from thiazole, including those structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride, have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesis involves coupling amino thiazole bases with acid chlorides, followed by evaluation of their anti-inflammatory activity. Certain hydrochloride salts of these compounds demonstrated significant anti-inflammatory effects across a range of concentrations without adversely affecting myocardial function, indicating their potential for therapeutic applications in inflammation-related conditions (Lynch et al., 2006).
Antimicrobial Activity
Research on novel benzimidazole derivatives structurally similar to this compound has shown promising antimicrobial properties. The synthesis of these compounds and their subsequent evaluation against various microbial strains suggest their potential as effective antimicrobial agents, offering a new avenue for the development of antimicrobial therapies (Abdellatif et al., 2013).
SCD-1 Inhibitors for Metabolic Disorders
Thiazole-based compounds, including those related to this compound, have been investigated for their inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1). These inhibitors show promise in modulating lipid metabolism, highlighting their potential utility in treating metabolic disorders such as obesity and diabetes. The optimization of these compounds has led to the development of candidates with potent inhibitory activity, demonstrating significant effects in reducing plasma desaturation indices in animal models (Uto et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives, structurally akin to this compound, have been synthesized and assessed for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies involve electrochemical and weight loss methods to evaluate the inhibitors' efficiency, suggesting their potential in protecting metal surfaces against corrosive damage, with implications for industrial applications (Hu et al., 2016).
Anticancer Activity
Research into thiadiazole and benzamide-containing compounds, related to this compound, has demonstrated their potential anticancer activity. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results that warrant further investigation for their therapeutic applications in cancer treatment (Tiwari et al., 2017).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfanylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-23(2)12-13-24(20(25)14-6-8-15(28-5)9-7-14)21-22-18-16(26-3)10-11-17(27-4)19(18)29-21;/h6-11H,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJNKFDXEWIOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)

![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)
![(E)-4-(Dimethylamino)-N-[(3-methoxy-6-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2604810.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2604812.png)




![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)